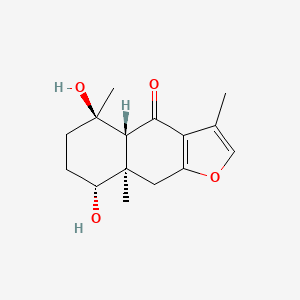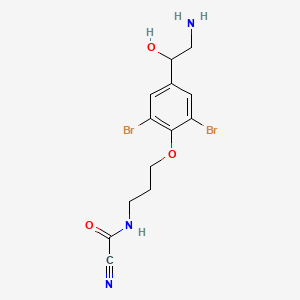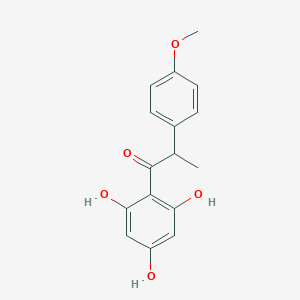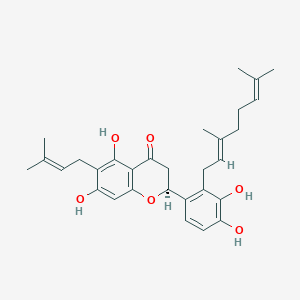
nymphaeol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nymphaeol C is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4', a geranyl group at position 2' and a prenyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.
Applications De Recherche Scientifique
Antidiabetic Properties
Nymphaea species, including compounds like nymphaeol C, have been studied for their potential antidiabetic properties. Nymphaea stellata, specifically, has shown significant plasma glucose-lowering abilities. An active compound, nymphayol, isolated from this species, was found to improve glucose-stimulated insulin secretion and enhance insulin sensitization in diabetic rats (Subash-Babu, Ignacimuthu, & Alshatwi, 2015). Additionally, another study highlighted the hypoglycemic and antihyperglycemic activity of Nymphaea stellata flowers in diabetic rats (Rajagopal, Sasikala, & Ragavan, 2008).
Anti-Inflammatory and Antioxidant Effects
Several studies have explored the anti-inflammatory and antioxidant potential of Nymphaea species. For instance, an ethyl acetate fraction from Nymphaea hybrida showed significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells and murine models (Zhang et al., 2020). Similarly, Nymphaea alba has been found to possess antioxidant flavonoids, which may contribute to its pharmacological effects (Cudălbeanu et al., 2018).
Hepatoprotective Activities
Nymphaea species have been investigated for their hepatoprotective activities. For example, Nymphaea stellata demonstrated protective effects against carbon tetrachloride-induced hepatic damage in rats (Bhandarkar & Khan, 2004). Another study on Nymphaea lotus reported its effectiveness in ameliorating chronic liver injury induced by carbon tetrachloride, primarily via inhibition of oxidative stress (Oyeyemi et al., 2017).
Potential in Dental Applications
Research has indicated the potential of Nymphaea species in promoting dental health. A study discovered that prenylflavonoids from Macaranga tanarius, including nymphaeol C, stimulated odontoblast differentiation and tooth-root formation, suggesting potential applications in dental tissue regeneration (Nam et al., 2021).
Neuroprotective and Sedative Effects
Nymphaea species have also been explored for their neuroprotective and sedative properties. For example, extracts from Nymphaea stellata leaves demonstrated acetylcholinesterase inhibition activity, relevant in the treatment of Alzheimer's disease (Devarajan, 2017). Additionally, Nymphaea lotus was found to have sedative and central nervous system depressant effects, which may be beneficial in managing insomnia and anxiety-related disorders (Salaudeen et al., 2020).
Antimicrobial and Quorum Sensing Inhibition
The antimicrobial properties and quorum sensing inhibition effects of Nymphaea species have been noted. Nymphaea tetragona extract showed significant concentration-dependent inhibitory effects on quorum sensing-mediated virulence factors of bacteria (Hossain et al., 2015).
Propriétés
Nom du produit |
nymphaeol C |
|---|---|
Formule moléculaire |
C30H36O6 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-21-20(13-14-23(31)29(21)34)26-16-25(33)28-27(36-26)15-24(32)22(30(28)35)11-9-18(3)4/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1 |
Clé InChI |
SZHDIKOQLFZADP-XBPZWBIKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |
Synonymes |
nymphaeol C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





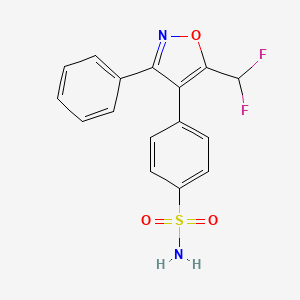

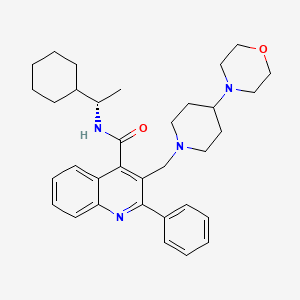
![5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B1254208.png)


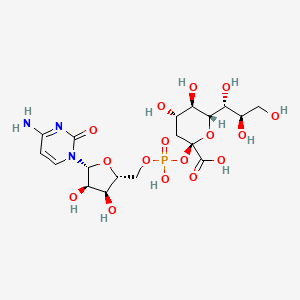
![2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B1254214.png)
![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)
